RBC8

Description

Structure

3D Structure

Properties

IUPAC Name |

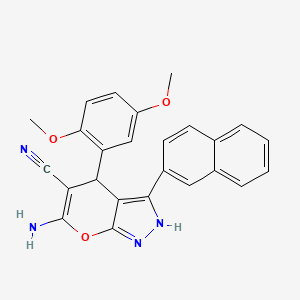

6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMQBVUFKIKYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Function of a Novel Compound in Oncology: A Deep Dive into RBC8

A comprehensive analysis of the available preclinical data on the RBC8 compound, detailing its mechanism of action, effects on cancer cell signaling, and methodologies for its investigation.

For Immediate Release

[City, State] – The quest for novel and effective cancer therapies is a cornerstone of modern biomedical research. In this context, the emergence of the investigational compound this compound has generated significant interest within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth look at the function of this compound in cancer cells. The information presented herein is based on a thorough review of currently available preclinical data.

Mechanism of Action and a Shift in Cancer Treatment Paradigms

Initial investigations into this compound's mechanism of action suggest a departure from conventional chemotherapeutic agents. Early findings indicate that this compound may not function as a traditional chemotherapy drug. Instead, its primary mode of action appears to involve binding to unique G-quadruplex (G4) structures within DNA and RNA. This interaction has a significant downstream effect on key oncogenes, most notably MYC, a master regulator implicated in up to 70% of all cancers. The ability to target MYC, long considered an "undruggable" target, positions this compound as a potentially groundbreaking therapeutic agent.[1]

This novel mechanism allows for a more targeted approach to cancer treatment. By understanding how this compound works, it becomes possible to identify specific cancer types that are most likely to respond to the drug. Furthermore, this knowledge facilitates the development of predictive biomarkers and the rational design of effective combination therapies.[1]

Quantitative Data Summary

At this early stage of research, comprehensive quantitative data from extensive preclinical studies are not yet publicly available. The following table structure is provided as a template for organizing future data as it emerges from ongoing and subsequent studies.

Table 1: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Benefit |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Key Experimental Protocols

The following are generalized methodologies that would be central to characterizing the function of a novel compound like this compound.

1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.

-

Absorbance or fluorescence is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration.

-

2. G-Quadruplex Binding Assays

-

Objective: To confirm the direct binding of this compound to G-quadruplex structures.

-

Methodology:

-

Fluorescently labeled oligonucleotides capable of forming G-quadruplex structures are used.

-

Techniques such as Fluorescence Resonance Energy Transfer (FRET) or Circular Dichroism (CD) spectroscopy are employed.

-

Changes in the fluorescent signal or the CD spectrum upon the addition of this compound indicate binding to the G-quadruplex.

-

3. Gene Expression Analysis

-

Objective: To evaluate the effect of this compound on the expression of target genes, particularly MYC.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations and time points.

-

Total RNA is extracted from the cells.

-

Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) is performed to measure the mRNA levels of MYC and other relevant genes.

-

4. Xenograft Models in Immunocompromised Mice

-

Objective: To assess the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID gamma mice).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

Hypothesized this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with G-quadruplexes and the subsequent impact on MYC-driven cellular processes.

Caption: Hypothesized mechanism of this compound action in cancer cells.

General Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines a typical workflow for the preclinical assessment of a novel anti-cancer compound like this compound.

References

Discovery and Characterization of RBC8: A Novel Allosteric Inhibitor of Ral GTPases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras-like (Ral) GTPases, RalA and RalB, are critical mediators of Ras-driven oncogenesis, playing pivotal roles in tumor proliferation, survival, and metastasis. Their importance in cancer progression has made them attractive targets for therapeutic intervention. This technical guide details the discovery and characterization of RBC8, a novel, cell-permeable small molecule that allosterically inhibits both RalA and RalB. By binding to the GDP-bound, inactive state of Ral, this compound prevents its activation and subsequent engagement with downstream effectors. This document provides a comprehensive overview of the quantitative data supporting the efficacy and selectivity of this compound and its derivative, BQU57, detailed experimental protocols for key characterization assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to Ral Signaling

The Ral signaling pathway is a crucial downstream effector of the Ras oncogene.[1][2][3] Ral proteins, existing as two highly homologous isoforms, RalA and RalB, function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] This activation is regulated by Ral Guanine Nucleotide Exchange Factors (RalGEFs). Once activated, Ral-GTP interacts with a variety of downstream effectors, including RalBP1 (also known as RLIP76), Sec5, and Exo84, to regulate diverse cellular processes such as cell adhesion, membrane trafficking, and mitochondrial fission.[3][4] Dysregulation of the Ral pathway is implicated in the progression and metastasis of numerous cancers, including those of the lung, pancreas, and colon, making it a compelling target for the development of novel anti-cancer therapeutics.[1][4]

Discovery of this compound: A Structure-Based Approach

This compound was identified through a structure-based virtual screening approach targeting a novel allosteric site on the GDP-bound form of Ral.[5][6] This strategy aimed to identify compounds that would lock Ral in its inactive conformation, thereby preventing its activation by RalGEFs. The initial screening identified several lead compounds, including RBC6, this compound, and RBC10, which demonstrated the ability to inhibit the interaction between Ral and its effector, RalBP1.[5][6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its more potent derivative, BQU57.

Table 1: In Vitro Efficacy of this compound and BQU57 in Lung Cancer Cell Lines [3][7]

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | H2122 | Soft Agar Colony Formation | 3.5 |

| This compound | H358 | Soft Agar Colony Formation | 3.4 |

| BQU57 | H2122 | Soft Agar Colony Formation | 2.0 |

| BQU57 | H358 | Soft Agar Colony Formation | 1.3 |

Table 2: In Vitro Efficacy of this compound in Human Platelets [4][8][9]

| Target | Assay | IC50 (µM) |

| RalA Activation | GST-RalBP1 Pulldown | 2.2 |

| RalB Activation | GST-RalBP1 Pulldown | 2.3 |

Table 3: Binding Affinity of BQU57 to RalB-GDP [1][10]

| Method | Dissociation Constant (Kd) (µM) |

| Isothermal Titration Calorimetry (ITC) | 7.7 |

| Surface Plasmon Resonance (SPR) | 4.7 |

Table 4: In Vivo Efficacy of this compound and BQU57 in H2122 Xenograft Model [3][7]

| Compound | Dose (mg/kg/day) | Administration | Outcome |

| This compound | 50 | Intraperitoneal | Significant inhibition of tumor growth |

| BQU57 | 10, 20, 50 | Intraperitoneal | Dose-dependent inhibition of tumor growth |

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of this compound are provided below.

Virtual Screening

The discovery of this compound was initiated with a virtual screen of a chemical library against the crystal structure of RalA-GDP. The protocol involved:

-

Target Preparation: The high-resolution crystal structure of human RalA in complex with GDP was used. The protein structure was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

-

Library Preparation: A library of drug-like small molecules was prepared by generating 3D conformations and assigning appropriate chemical properties for each molecule.

-

Docking Simulation: The molecular docking program, such as AutoDock or Glide, was used to predict the binding mode and affinity of each compound in the library to the allosteric site on RalA-GDP.

-

Hit Selection: Compounds were ranked based on their predicted binding energy and favorable interactions with the protein. Top-ranking compounds were selected for experimental validation.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity and thermodynamics of BQU57 to RalB-GDP.[11][12][13][14][15] A general protocol is as follows:

-

Sample Preparation: Recombinant human RalB protein (amino acids 1-186) was expressed and purified. The protein was dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM TCEP). BQU57 was dissolved in the same dialysis buffer.

-

ITC Experiment: The ITC instrument (e.g., a MicroCal ITC200) was equilibrated at 25°C. The sample cell was filled with the RalB-GDP solution (e.g., 20-50 µM), and the injection syringe was loaded with the BQU57 solution (e.g., 200-500 µM).

-

Titration: A series of injections of the BQU57 solution into the sample cell were performed. The heat change associated with each injection was measured.

-

Data Analysis: The resulting titration data were fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR was used to measure the binding kinetics of BQU57 to RalB-GDP.[11][16][17][18] A typical protocol involves:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) was activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Purified RalB-GDP protein was immobilized on the activated sensor chip surface via amine coupling.

-

Binding Analysis: A series of concentrations of BQU57 in running buffer (e.g., HBS-EP+) were flowed over the sensor chip surface. The association and dissociation of BQU57 were monitored in real-time.

-

Data Analysis: The sensorgrams were fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Ral Activation Pulldown Assay

This assay was used to measure the levels of active, GTP-bound Ral in cells.[19]

-

Cell Lysis: Cells treated with or without this compound were lysed in a buffer containing a GST-fusion protein of the Ral-binding domain (RBD) of RalBP1 coupled to glutathione-agarose beads.

-

Pulldown: The lysates were incubated with the beads to allow the GST-RalBP1-RBD to bind to active Ral-GTP.

-

Washing: The beads were washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins were eluted and subjected to SDS-PAGE, followed by Western blotting with antibodies specific for RalA and RalB.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.[1][2][3][4][10]

-

Base Agar Layer: A layer of 0.6% agar in complete medium was prepared in 6-well plates.

-

Cell Suspension: Cancer cells (e.g., H2122 or H358) were trypsinized and resuspended in a top layer of 0.3% agar in complete medium containing various concentrations of this compound or BQU57.

-

Plating: The cell suspension in the top agar was layered onto the base agar.

-

Incubation: The plates were incubated at 37°C in a humidified incubator for 2-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies were stained with crystal violet and counted using a microscope. The IC50 value was determined as the concentration of the compound that inhibited colony formation by 50%.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound and BQU57 was evaluated in a mouse xenograft model.[14][17][20][21]

-

Cell Implantation: Human lung cancer cells (e.g., H2122) were subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound or BQU57 was administered daily via intraperitoneal injection.

-

Tumor Monitoring: Tumor volume was measured regularly using calipers.

-

Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Visualizations

Ral Signaling Pathway

Caption: The Ral signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against Ral-driven cancers. Its novel allosteric mechanism of action, selectivity for Ral GTPases, and demonstrated efficacy in both in vitro and in vivo models highlight its potential as a valuable research tool and a promising lead compound for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cancer biology and drug discovery. Further optimization of this compound and its derivatives may lead to the development of clinically effective inhibitors of the Ral signaling pathway.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. The Soft Agar Colony Formation Assay [indigo.uic.edu]

- 3. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dhvi.duke.edu [dhvi.duke.edu]

- 14. google.com [google.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. dovepress.com [dovepress.com]

- 18. faculty.washington.edu [faculty.washington.edu]

- 19. Characterisation of the Ral GTPase inhibitor this compound in human and mouse platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Genprex posts positive ALK+ NSCLC preclinical data at 2025 meeting | GNPX SEC Filing - Form 8-K [stocktitan.net]

Investigating the Role of Ral GTPases with the Small Molecule Inhibitor RBC8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor RBC8 as a tool to investigate the function of Ral GTPases. It covers the mechanism of action of this compound, its effects on cellular processes, and detailed protocols for key experimental assays.

Introduction to Ral GTPases and the Inhibitor this compound

RalA and RalB are members of the Ras superfamily of small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] They are crucial mediators in various cellular processes, including tumorigenesis, exocytosis, and cell migration.[1][2] The aberrant activation of Ral GTPases is a significant driver in the development and progression of numerous human cancers, including lung, pancreatic, and colon cancer.[1]

This compound is a selective, allosteric inhibitor of both RalA and RalB.[3][4] It functions by binding to the inactive, GDP-bound form of Ral, thereby stabilizing this conformation and preventing its activation.[3][4] This mechanism effectively blocks the interaction of Ral with its downstream effectors, most notably RalBP1 (also known as RLIP76), Sec5, and Exo84.[1][4] this compound has demonstrated selectivity for Ral over other related GTPases such as Ras and RhoA, making it a valuable tool for specifically probing Ral-dependent signaling pathways.[5]

Quantitative Data on this compound Activity

This compound has been shown to inhibit Ral GTPase activity and Ral-dependent cellular processes in a dose-dependent manner. The following tables summarize the key quantitative data reported for this compound.

| Target | Assay | Cell Line/System | IC50 Value | Reference |

| RalA | GTPase Activation | Human Platelets | 2.2 µM | [6] |

| RalB | GTPase Activation | Human Platelets | 2.3 µM | [6] |

| Ral-dependent Growth | Soft Agar Colony Formation | H2122 Lung Cancer Cells | 3.5 µM | [3] |

| Ral-dependent Growth | Soft Agar Colony Formation | H358 Lung Cancer Cells | 3.4 µM | [3] |

Table 1: IC50 values of this compound for Ral GTPase inhibition and cancer cell growth.

| Cellular Process | Cell Line | This compound Concentration | Effect | Reference |

| Proliferation, Migration, Invasion | SGC-7901 and MGC-803 Gastric Cancer Cells | 20-40 µM | Significant inhibition | [3] |

| Tumor Growth | H2122 and H358 Lung Cancer Xenografts | 50 mg/kg/day (in vivo) | Inhibition of tumor growth | [4] |

Table 2: Effects of this compound on various cellular processes.

Signaling Pathways Involving Ral GTPases

Ral GTPases are key nodes in cellular signaling networks, primarily downstream of the Ras oncogene. Their activation and subsequent interaction with effector proteins trigger a range of cellular responses.

Upstream Activation of Ral GTPases

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of RalA signaling pathway in treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and characterization of small molecules that target the Ral GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of small molecules that target the GTPase Ral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of the Ral GTPase inhibitor this compound in human and mouse platelets - PMC [pmc.ncbi.nlm.nih.gov]

RBC8: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBC8 is a potent and selective small molecule inhibitor of the Ras-like (Ral) GTPases, RalA and RalB.[1][2] As critical downstream effectors of Ras signaling, Ral proteins are implicated in a variety of cellular processes integral to cancer progression, including proliferation, survival, and metastasis.[3][4] this compound exerts its inhibitory effect through an allosteric mechanism, binding to the GDP-bound (inactive) state of Ral proteins and stabilizing this conformation, thereby preventing their activation.[1][5] This technical guide provides a comprehensive overview of the target specificity, selectivity profile, and mechanism of action of this compound, including detailed experimental protocols and data presented for easy reference.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and its closely related, more potent derivative, BQU57. Due to the limited availability of direct biophysical binding data for this compound, data for BQU57 is included to provide a clearer understanding of the binding affinity of this class of inhibitors to RalB.

Table 1: In Vitro Half-Maximal Inhibitory Concentration (IC50) Data for this compound

| Cell Line | Assay Type | IC50 (µM) | Reference |

| H2122 (Human Lung Cancer) | Anchorage-Independent Growth (Soft Agar) | 3.5 | [5] |

| H358 (Human Lung Cancer) | Anchorage-Independent Growth (Soft Agar) | 3.4 | [5] |

| Human Platelets (RalA) | Ral Activity Pull-down | 2.2 | [1][6] |

| Human Platelets (RalB) | Ral Activity Pull-down | 2.3 | [1][6] |

Table 2: In Vitro Half-Maximal Inhibitory Concentration (IC50) Data for BQU57 (this compound Derivative)

| Cell Line | Assay Type | IC50 (µM) | Reference |

| H2122 (Human Lung Cancer) | Anchorage-Independent Growth (Soft Agar) | 2.0 | [5] |

| H358 (Human Lung Cancer) | Anchorage-Independent Growth (Soft Agar) | 1.3 | [5] |

Table 3: Biophysical Binding Data for BQU57 to RalB-GDP

| Technique | Parameter | Value (µM) | Reference |

| Isothermal Titration Calorimetry (ITC) | Kd | 7.7 ± 0.6 | |

| Surface Plasmon Resonance (SPR) | Kd | 4.7 ± 1.5 |

Target Specificity and Selectivity

This compound exhibits high selectivity for RalA and RalB over other members of the Ras superfamily of small GTPases.[4]

-

Primary Targets: RalA and RalB.

-

Mechanism: Allosteric inhibition by stabilizing the inactive, GDP-bound conformation.

-

Selectivity: No detectable inhibition of Ras or RhoA activity has been observed.

Off-Target Profile

While generally selective, studies in platelets have suggested potential off-target effects of this compound at concentrations where RalA/B are inhibited.[1][6][7] Experiments using platelets from RalA/B double knockout (DKO) mice demonstrated that this compound could still inhibit certain platelet functions, such as aggregation and P-selectin exposure, indicating the presence of Ral-independent targets in this specific cell type.[1][6][7] The precise molecular off-targets in platelets have not yet been fully elucidated.

Signaling Pathways

This compound's inhibition of RalA/B activation has downstream consequences on several signaling pathways. The primary mechanism involves preventing the interaction of active Ral-GTP with its downstream effectors.

Caption: this compound inhibits the Ral signaling pathway by stabilizing Ral-GDP.

This compound's stabilization of the Ral-GDP state prevents the activation of downstream effectors such as RalBP1, the exocyst complex (Sec5 and Exo84), and Phospholipase D1 (PLD1). This blockade has been shown to promote the phosphorylation of proteins associated with the MAPK/JNK pathway.[1]

Experimental Protocols

Ral Activity Pull-Down Assay

This assay is used to measure the levels of active, GTP-bound RalA and RalB in cell lysates.

Caption: Workflow for the Ral activity pull-down assay.

Detailed Methodology:

-

Cell Lysis: Cells are treated with this compound or a vehicle control for the desired time. Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, and protease inhibitors.[5] Lysates are cleared by centrifugation.

-

Affinity Precipitation: The cleared lysates are incubated with agarose beads conjugated to a GST-fusion of the Ral-binding domain of RalBP1.[3] This domain specifically binds to the active, GTP-bound form of Ral. The incubation is typically performed for 4 hours at 4°C with gentle rocking.[3]

-

Washing: The beads are pelleted by centrifugation and washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in Laemmli sample buffer. The eluted samples are then resolved by SDS-PAGE and analyzed by Western blotting using specific antibodies against RalA and RalB.[3]

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the ability of cancer cells to proliferate in an anchorage-independent manner, a hallmark of malignant transformation.

Caption: Workflow for the soft agar colony formation assay.

Detailed Methodology:

-

Base Layer Preparation: A base layer of 0.5-1% agar in complete culture medium is prepared and allowed to solidify in 6-well plates.

-

Cell Layer Preparation: Cancer cells (e.g., H2122 or H358) are trypsinized, counted, and resuspended in a top layer of 0.3-0.7% low-melting-point agarose in complete medium containing various concentrations of this compound or a vehicle control. This cell suspension is then overlaid onto the base agar layer.

-

Incubation: Plates are incubated at 37°C in a humidified incubator for 10 to 21 days, with the addition of fresh medium containing the appropriate concentration of this compound every 3-4 days to maintain drug activity.

-

Colony Staining and Quantification: After the incubation period, colonies are stained with a solution of crystal violet. The number of colonies is then counted using a microscope. The IC50 is determined as the concentration of this compound that inhibits colony formation by 50% compared to the vehicle-treated control.

In Vivo Xenograft Tumor Growth Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for a typical in vivo xenograft study.

Detailed Methodology:

-

Cell Inoculation: Athymic nude mice are subcutaneously inoculated with human lung cancer cells (e.g., 5 x 10^6 H2122 cells).[5]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average size (e.g., 250 mm³).[5] Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 50 mg/kg daily, with breaks on weekends, for 21 days).[2]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor lysates can also be prepared to assess the in vivo inhibition of RalA and RalB activity using the pull-down assay described above.[5]

Conclusion

This compound is a valuable research tool for investigating the roles of RalA and RalB in cellular signaling and cancer biology. Its high selectivity for Ral GTPases makes it a specific probe for dissecting Ral-dependent pathways. However, researchers should be aware of the potential for off-target effects in certain cellular contexts, such as platelets, and interpret data accordingly. The detailed methodologies provided in this guide should facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the Ral signaling pathway.

References

- 1. Characterisation of the Ral GTPase inhibitor this compound in human and mouse platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bif.wisc.edu [bif.wisc.edu]

- 3. Contributions of KRAS and RAL in Non-Small Cell Lung Cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Characterisation of the Ral GTPase inhibitor this compound in human and mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

The Cellular Pathways Affected by RBC8 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBC8 has emerged as a significant small molecule inhibitor in cancer research, primarily targeting the Ras-like (Ral) GTPases, RalA and RalB. These proteins are crucial downstream effectors of the Ras oncogene and are implicated in the regulation of tumorigenesis, metastasis, and cell survival. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound treatment, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades to support further research and drug development efforts.

Mechanism of Action

This compound is a selective, allosteric inhibitor of both RalA and RalB. Its primary mechanism of action involves binding to and stabilizing the inactive, GDP-bound conformation of these GTPases. This stabilization prevents the exchange of GDP for GTP, a critical step for Ral activation. By locking Ral in an inactive state, this compound effectively blocks its interaction with downstream effector proteins, thereby inhibiting the signaling pathways that contribute to cancer cell proliferation, migration, and invasion.

Core Cellular Pathways Modulated by this compound

This compound treatment impacts several key cellular signaling pathways, with the most prominent effects observed in the MAPK/JNK and apoptosis pathways.

RalA/RalB Signaling Pathway

As a direct inhibitor, the most immediate and profound impact of this compound is on the RalA/RalB signaling cascade. Activated Ral proteins, downstream of Ras, engage with a variety of effector proteins to regulate diverse cellular processes.

MAPK/JNK Signaling Pathway

Studies have indicated that this compound treatment leads to the phosphorylation of proteins within the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) pathway.[1] This pathway is a critical regulator of cellular responses to stress, proliferation, differentiation, and apoptosis. The precise mechanism by which inhibition of Ral signaling by this compound leads to the activation of the JNK pathway is an area of ongoing investigation.

Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key outcome of effective anti-cancer therapies. This compound treatment has been shown to promote apoptosis in cancer cells, likely through the activation of the JNK pathway and subsequent modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| H2122 | Lung Cancer | 3.5 | Colony Formation in Soft Agar | [1] |

| H358 | Lung Cancer | 3.4 | Colony Formation in Soft Agar | [1] |

| INA-6 | Multiple Myeloma | 10-20 (effective concentration) | Cell Viability | [1] |

| AMO-1 | Multiple Myeloma | 10-20 (effective concentration) | Cell Viability | [1] |

| SGC-7901 | Gastric Cancer | 20-40 (effective concentration) | Growth Inhibition | [1] |

| MGC-803 | Gastric Cancer | 20-40 (effective concentration) | Growth Inhibition | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Cell Line | Treatment Regimen | Outcome | Reference |

| Nude Mice Xenograft | H2122 | 50 mg/kg, i.p., daily (weekends off) for 21 days | Significant tumor growth inhibition | [1] |

| Nude Mice Xenograft | H358 | 50 mg/kg, i.p., daily (weekends off) for 21 days | Significant tumor growth inhibition | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis for MAPK/JNK Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the MAPK/JNK pathway following this compound treatment.

Materials:

-

RIPA Lysis Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Signal Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Transwell Cell Migration and Invasion Assay

This assay measures the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assays)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal Violet solution (for staining)

-

Microscope

Procedure:

-

Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Treatment: Add this compound at various concentrations to the upper chamber.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plates for a period of 12-48 hours, depending on the cell type.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the bottom of the insert with methanol and then stain with crystal violet.

-

Imaging and Quantification: After washing and drying, image the stained cells using a microscope and count the number of migrated cells in several random fields.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cells for injection

-

Matrigel (optional, can be mixed with cells to enhance tumor formation)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Injection: Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection).

-

Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Analyze the tumor growth curves and final tumor sizes to determine the efficacy of this compound.

Potential Off-Target Effects

While this compound is a selective inhibitor of RalA and RalB, it is important for researchers to consider potential off-target effects, especially at higher concentrations. Some studies have suggested that this compound may have activities beyond Ral inhibition.[2]

Methods to Assess Off-Target Effects:

-

Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.

-

Phenotypic Screening in Ral-null Cells: Compare the effects of this compound in wild-type cells versus cells where RalA and RalB have been genetically knocked out. Any persistent effects in the knockout cells would suggest off-target activity.

-

Proteomic Approaches: Utilize techniques like chemical proteomics to identify the direct binding partners of this compound within the cell.

Conclusion

This compound is a potent and selective inhibitor of RalA and RalB GTPases that demonstrates significant anti-cancer activity by modulating key cellular pathways, including the MAPK/JNK and apoptosis signaling cascades. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of targeting Ral signaling in cancer. Further investigation into the precise molecular mechanisms and potential off-target effects of this compound will be crucial for its continued development as a cancer therapeutic.

References

The Paradoxical Activation of MAPK/JNK Signaling by the RALA/RALB Inhibitor RBC8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBC8, a selective, allosteric inhibitor of the small GTPases RALA and RALB, presents a compelling paradox in cellular signaling. While developed to inhibit oncogenic pathways, evidence suggests that this compound promotes the phosphorylation of key proteins within the Mitogen-Activated Protein Kinase (MAPK)/c-Jun N-terminal Kinase (JNK) signaling cascade. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its unexpected downstream effect on the MAPK/JNK pathway. We provide a consolidated overview of available quantitative data, detailed experimental protocols for investigating this phenomenon, and visual representations of the implicated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers seeking to explore the intricate relationship between RALA/RALB inhibition and the activation of stress-associated signaling pathways.

Introduction to this compound and the MAPK/JNK Signaling Pathway

This compound is a small molecule inhibitor that targets RALA and RALB, two highly homologous small GTPases belonging to the RAS superfamily. It functions by stabilizing the inactive GDP-bound conformation of Ral proteins, thereby preventing their activation.[1] RALA and RALB are crucial mediators of various cellular processes, including vesicle trafficking, cytoskeletal dynamics, and cell proliferation, and are frequently implicated in cancer progression.

The MAPK/JNK signaling pathway is a critical cellular cascade that responds to a variety of extracellular and intracellular stimuli, including environmental stresses (e.g., UV irradiation, oxidative stress), inflammatory cytokines, and growth factors.[2][3] This pathway plays a pivotal role in regulating diverse cellular functions such as apoptosis, inflammation, cell differentiation, and proliferation.[2][3] The core of the JNK pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K, e.g., ASK1), a MAP kinase kinase (MAP2K, e.g., MKK4/7), and a MAP kinase (MAPK), which is JNK itself.[2][3] Activated JNK then phosphorylates a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of target gene expression.

The Counterintuitive Effect of this compound on MAPK/JNK Signaling

Initial observations indicate that treatment with this compound leads to an increase in the phosphorylation of proteins associated with the MAPK/JNK pathway.[1] This is a seemingly paradoxical finding, as the inhibition of oncogenic drivers like RALA and RALB would typically be expected to suppress pro-proliferative and stress-response pathways. The current hypothesis to explain this phenomenon is rooted in the emerging role of RALA and RALB as negative regulators of the JNK cascade. By inhibiting RALA and RALB, this compound effectively "releases the brakes" on the JNK pathway, leading to its activation.

Quantitative Data Summary

While direct quantitative data on the fold-change of JNK phosphorylation upon this compound treatment is not yet widely available in the public domain, the following table summarizes the known quantitative parameters for this compound's activity and its effects on cancer cell lines.

| Parameter | Cell Line / System | Value | Reference |

| IC50 for RalA-GTP Inhibition | Human Platelets | 2.2 µM | [4] |

| IC50 for RalB-GTP Inhibition | Human Platelets | 2.3 µM | [4] |

| IC50 for Colony Formation | H2122 Lung Cancer Cells | 3.5 µM | [1] |

| IC50 for Colony Formation | H358 Lung Cancer Cells | 3.4 µM | [1] |

| Effective Concentration for Reduced Cell Survival | AMO-1 and INA-6 Myeloma Cells | 10-20 µM | [1] |

| Effective Concentration for Inhibition of Growth, Migration, and Invasion | SGC-7901 and MGC-803 Gastric Cancer Cells | 20-40 µM | [1] |

Experimental Protocols

To facilitate further research into the effects of this compound on the MAPK/JNK pathway, we provide the following detailed experimental protocols.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, H2122, or H358) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Cell Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

-

Treatment: Once cells have reached the desired confluency, replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest this compound treatment).

-

Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 12, 24 hours).

Western Blot Analysis of JNK Pathway Activation

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

Phospho-c-Jun (Ser63/Ser73)

-

Total c-Jun

-

GAPDH or β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

-

Immunoprecipitation of JNK: Lyse this compound-treated and control cells and immunoprecipitate JNK using an anti-JNK antibody conjugated to agarose beads.

-

Kinase Reaction: Resuspend the immunoprecipitated JNK in a kinase buffer containing a JNK substrate (e.g., recombinant c-Jun) and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding SDS loading buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated substrate (e.g., phospho-c-Jun).

Visualizing the Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: MAPK/JNK signaling pathway with the inhibitory role of RALA/RALB and the point of action for this compound.

Caption: Experimental workflow for investigating the effect of this compound on the MAPK/JNK signaling pathway.

Discussion and Future Directions

The observation that this compound, an inhibitor of RALA/RALB, promotes phosphorylation within the MAPK/JNK pathway highlights the intricate and sometimes non-linear nature of cellular signaling networks. This finding opens up several avenues for future research:

-

Quantitative Confirmation: There is a critical need for studies that directly quantify the dose- and time-dependent effects of this compound on the phosphorylation status of JNK and its downstream substrates.

-

Mechanism of RALA/RALB-mediated JNK Inhibition: The precise molecular mechanism by which RALA and RALB negatively regulate the JNK pathway remains to be fully elucidated. Investigating the potential interaction of RALA/RALB with upstream components of the JNK cascade is a key area for future investigation.

-

Therapeutic Implications: The dual effect of this compound – inhibiting RALA/RALB while activating JNK – could have complex therapeutic implications. In some cancer contexts, JNK activation can promote apoptosis, suggesting a potential synergistic anti-cancer effect. Conversely, in other scenarios, sustained JNK activation can contribute to inflammation and resistance to therapy. Understanding this context-dependent duality is crucial for the clinical development of RALA/RALB inhibitors.

Conclusion

This compound represents a valuable tool for dissecting the complex roles of RALA and RALB in cellular signaling. Its paradoxical effect on the MAPK/JNK pathway underscores the importance of a systems-level understanding of drug action. This technical guide provides a foundational resource for researchers to further explore this intriguing signaling phenomenon and its potential implications for cancer biology and drug development. The provided protocols and diagrams offer a starting point for designing and interpreting experiments aimed at unraveling the full spectrum of this compound's cellular effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Visualization of JNK activity dynamics with a genetically encoded fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of the Ral GTPase inhibitor this compound in human and mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Ral GTPase Inhibitor RBC8 in Human and Mouse Platelets: A Technical Overview

This guide provides an in-depth analysis of the initial studies on RBC8, a selective inhibitor of the Ral GTPases, RalA and RalB, in the context of human and mouse platelet function. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effects of this compound on RalA and RalB activation in human platelets have been quantified, providing key metrics for its potency.

Table 1: Inhibitory Potency of this compound on Ral GTPase Activation in Human Platelets

| Target | IC50 Value (µM) |

|---|---|

| RalA | 2.2[1][2][3] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the activity of RalA and RalB.

Functional studies have demonstrated a dose-dependent inhibitory effect of this compound on various aspects of platelet function in both human and RalAB-null mouse platelets.

Table 2: Functional Effects of this compound on Human and Mouse Platelets

| Platelet Function | Species | Effect of this compound | Key Findings |

|---|---|---|---|

| Aggregation | Human | Significant, dose-dependent inhibition[1][2] | Exogenous ADP fully rescued the aggregation defect at 1 and 3 µM this compound, but not completely at 10 µM[3]. |

| Aggregation | Mouse (RalAB-null) | Significant inhibition at 10 µM[1][2] | Suggests potential off-target effects of this compound. |

| Dense Granule Secretion | Human | Dose-dependent decrease[1][2][3] | A concomitant decrease with aggregation was observed[3]. |

| Dense Granule Secretion | Mouse (RalAB-null) | Dose-dependent decrease[1][2] | Indicates effects independent of RalA/B. |

| α-Granule Secretion (P-selectin exposure) | Human | Significant, dose-dependent inhibition[1] | --- |

| α-Granule Secretion (P-selectin exposure) | Mouse (RalAB-null) | Significant inhibition at 10 µM[1][2] | --- |

| α-Granule Release (Platelet Factor 4) | Human | Unaltered[1][4] | This aligns with observations in Ral DKO mouse platelets[4]. |

| Integrin Activation | Human | Significant, dose-dependent inhibition[1] | This was a noticeable divergence from the functional responses in mouse Ral DKO platelets[4]. |

| Integrin Activation | Mouse (RalAB-null) | Dose-dependent decrease[1][2] | --- |

| Thrombus Formation | Human | Significant, dose-dependent inhibition[1][4] | --- |

| Ca2+ Signaling | Human | Unaltered[1][4] | Consistent with reports that Ral activity is downstream of Ca2+ signaling[4]. |

| Phosphatidylserine Exposure | Human | Unaltered[1][4] | --- |

| Platelet-mediated NET formation | --- | Significantly reduced[5] | --- |

Experimental Protocols

The following sections detail the methodologies used in the initial characterization of this compound in platelets.

1. Platelet Aggregation Assays

Platelet aggregation is a critical indicator of platelet function and is assessed by measuring the change in light transmission through a platelet suspension as aggregates form.

-

Principle: Light transmittance aggregometry is a standard method for testing platelet function[6]. Platelet-rich plasma (PRP) is turbid. Upon addition of an agonist, platelets aggregate, causing the PRP to clear and allowing more light to pass through. The increase in light transmittance is proportional to the degree of aggregation[7].

-

Methodology:

-

Sample Preparation: Whole blood is collected in citrate tubes. Platelet-rich plasma (PRP) is prepared by centrifugation[8]. Platelet-poor plasma (PPP), used as a blank, is obtained by a second, higher-speed centrifugation[8].

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and incubated at 37°C in an aggregometer.

-

A baseline light transmission is established.

-

This compound or vehicle (DMSO) is added to the PRP and incubated.

-

A platelet agonist (e.g., collagen-related peptide (CRP), ADP, thrombin) is added to induce aggregation[3][7].

-

The change in light transmission is recorded over time to generate an aggregation curve[7][9].

-

-

2. Ral GTPase Activation Assay (Western Blotting)

This assay is used to determine the level of activated (GTP-bound) RalA and RalB.

-

Principle: A pull-down assay is performed using a protein that specifically binds to the active, GTP-bound form of Ral. The pulled-down active Ral is then detected and quantified by Western blotting.

-

Methodology:

-

Platelet Lysis: Human platelets are treated with this compound or vehicle, stimulated with an agonist, and then lysed.

-

Pull-down: The lysate is incubated with a Ral binding protein (like RalBP1) fused to an affinity tag (e.g., GST) and immobilized on beads[10]. This specifically captures GTP-bound RalA and RalB.

-

Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The proteins are transferred to a membrane and probed with specific antibodies against RalA and RalB. The detected bands are visualized and quantified.

-

3. Flow Cytometry for Platelet Activation Markers

Flow cytometry is employed to measure the surface expression of activation markers such as P-selectin and activated integrin αIIbβ3.

-

Principle: Fluorescently labeled antibodies specific to platelet surface markers are used to identify and quantify activated platelets in a cell suspension.

-

Methodology:

-

Platelet Treatment: Washed platelets are treated with different concentrations of this compound or vehicle and then stimulated with an agonist.

-

Antibody Staining: The platelets are incubated with fluorescently labeled antibodies against P-selectin (an α-granule secretion marker) and an activated form of integrin αIIbβ3.

-

Analysis: The stained platelets are analyzed on a flow cytometer to quantify the percentage of platelets expressing the activation markers.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Platelets

This compound acts as a non-competitive inhibitor of the Ral GTPases, RalA and RalB. It binds to an allosteric site on the GDP-bound, inactive form of Ral, locking it in this state and preventing its interaction with the downstream effector protein, RalBP1[10]. This inhibition of Ral activation subsequently affects various downstream platelet functions.

References

- 1. Characterisation of the Ral GTPase inhibitor this compound in human and mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsk3b.com [gsk3b.com]

- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 5. Critical role for platelet Ral GTPases in regulating venous thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. cachannelblockers.com [cachannelblockers.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of RBCK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

RANBP2-type and C3HC4-type zinc finger-containing 1 (RBCK1), also known as HOIL-1L, is an E3 ubiquitin ligase and a component of the linear ubiquitin chain assembly complex (LUBAC). LUBAC plays a crucial role in regulating signaling pathways, particularly the NF-κB pathway, and is involved in immunity, inflammation, and cancer. The development of specific inhibitors for RBCK1 is of significant interest for therapeutic and research purposes.

Currently, specific and well-characterized small molecule inhibitors of RBCK1 with established recommended in vitro concentrations are not widely available in the public domain. However, this document provides a comprehensive guide for researchers on how to approach the in vitro characterization of potential RBCK1 inhibitors. It includes generalized protocols for key assays, recommendations for determining optimal concentrations, and templates for data presentation and pathway visualization.

Determining Inhibitor Concentration for In Vitro Assays

When working with a novel or uncharacterized RBCK1 inhibitor, it is crucial to determine the optimal concentration range for in vitro assays. This typically involves a dose-response study to determine the half-maximal inhibitory concentration (IC50).

General Recommendations:

-

Initial Broad Range Screening: Start with a wide range of concentrations (e.g., from 1 nM to 100 µM) in a logarithmic or semi-logarithmic series to identify the dynamic range of the inhibitor.

-

IC50 Determination: Once the active range is identified, perform a more detailed dose-response curve with a narrower range of concentrations (typically 8-12 concentrations centered around the estimated IC50) to accurately determine the IC50 value.

-

Cellular vs. Biochemical Assays: Be aware that the effective concentration in a cell-based assay may be higher than in a biochemical assay due to factors like cell permeability, off-target effects, and cellular metabolism.

Data Presentation: Hypothetical RBCK1 Inhibitor "RBCK1-i"

The following table is a template demonstrating how to present quantitative data for a hypothetical RBCK1 inhibitor, "RBCK1-i."

| Assay Type | Cell Line/System | Readout | IC50 / Effective Concentration | Notes |

| Biochemical Assays | ||||

| In Vitro Ubiquitination | Purified RBCK1 | Ubiquitin Chain Formation | 50 nM | Measures direct inhibition of RBCK1 enzymatic activity. |

| Cellular Assays | ||||

| NF-κB Reporter Assay | HEK293T | Luciferase Activity | 500 nM | Assesses the downstream effect on NF-κB signaling. Higher concentration likely due to cell permeability. |

| Western Blot | HeLa | Phospho-IκBα levels | 1 µM | Measures the level of a key protein in the NF-κB pathway. |

| Cell Viability Assay | Jurkat | MTT or CellTiter-Glo | > 10 µM | Important for assessing cytotoxicity of the inhibitor. |

Experimental Protocols

In Vitro Ubiquitination Assay

This biochemical assay directly measures the E3 ubiquitin ligase activity of RBCK1.

Materials:

-

Purified recombinant RBCK1, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UBE2L3)

-

Ubiquitin

-

ATP

-

Substrate protein (e.g., a known RBCK1 substrate or a generic substrate)

-

RBCK1 inhibitor (dissolved in a suitable solvent, e.g., DMSO)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.1 mM DTT)

-

SDS-PAGE gels and Western blot apparatus

-

Anti-ubiquitin antibody or antibody against the tagged substrate

Protocol:

-

Prepare the ubiquitination reaction mixture in the following order on ice:

-

Reaction buffer

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Substrate protein (e.g., 1 µM)

-

Ubiquitin (e.g., 10 µM)

-

ATP (e.g., 5 mM)

-

-

Add the RBCK1 inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding purified RBCK1 (e.g., 200 nM).

-

Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin or anti-substrate antibody to visualize the ubiquitinated substrate.

-

Quantify the band intensities to determine the extent of inhibition.

Cell-Based NF-κB Reporter Assay

This assay measures the effect of the RBCK1 inhibitor on the downstream NF-κB signaling pathway in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

RBCK1 inhibitor

-

TNF-α (or another NF-κB stimulus)

-

Luciferase assay reagent

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Allow the cells to recover and express the reporters for 24 hours.

-

Pre-treat the cells with various concentrations of the RBCK1 inhibitor for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure both firefly (NF-κB reporter) and Renilla (control) luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the stimulated, vehicle-treated control.

Western Blot for Phospho-IκBα

This protocol assesses the effect of the inhibitor on the phosphorylation and degradation of IκBα, a key event in NF-κB activation.

Materials:

-

HeLa cells (or other suitable cell line)

-

RBCK1 inhibitor

-

TNF-α

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with the RBCK1 inhibitor at various concentrations for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce IκBα phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect of the inhibitor on IκBα phosphorylation.

Visualization of Pathways and Workflows

RBCK1 Signaling Pathway

Caption: Canonical NF-κB signaling pathway indicating the point of intervention for an RBCK1 inhibitor.

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for determining the IC50 value of an RBCK1 inhibitor.

Application Notes and Protocols: Protocol for RBC8 Treatment in Lung Cancer Cell Lines

Topic: Protocol for RBC8 treatment in lung cancer cell lines Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype. The development of targeted therapies has revolutionized the treatment landscape for specific molecular subsets of lung cancer. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound, a novel therapeutic agent, on various lung cancer cell lines. These protocols are intended for researchers and scientists in the field of oncology and drug development to assess the efficacy and mechanism of action of this compound.

The following sections detail the necessary materials and methods for culturing lung cancer cell lines, preparing this compound for administration, and conducting key experiments to evaluate its effects on cell viability, apoptosis, and relevant signaling pathways. Adherence to these standardized protocols will ensure the generation of reproducible and comparable data.

Data Presentation

Table 1: Proliferative Effects of this compound on Lung Cancer Cell Lines (IC50 Values)

| Cell Line | Histological Subtype | This compound IC50 (µM) after 72h |

| A549 | Adenocarcinoma | Data not available |

| H1975 | Adenocarcinoma | Data not available |

| PC-9 | Adenocarcinoma | Data not available |

| H460 | Large Cell Carcinoma | Data not available |

| H520 | Squamous Cell Carcinoma | Data not available |

| H226 | Squamous Cell Carcinoma | Data not available |

| Note: IC50 values are to be determined experimentally. |

Table 2: this compound-Induced Apoptosis in Lung Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V positive) |

| A549 | Control | Data not available |

| This compound (IC50) | Data not available | |

| H1975 | Control | Data not available |

| This compound (IC50) | Data not available | |

| Note: Percentage of apoptotic cells to be determined experimentally via Annexin V/PI staining and flow cytometry. |

Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells

| Protein | Treatment | Fold Change in Expression (vs. Control) |

| p-EGFR | This compound (IC50) | Data not available |

| p-Akt | This compound (IC50) | Data not available |

| p-ERK | This compound (IC50) | Data not available |

| Cleaved Caspase-3 | This compound (IC50) | Data not available |

| Bcl-2 | This compound (IC50) | Data not available |

| Bax | This compound (IC50) | Data not available |

| Note: Protein expression levels to be quantified by Western blot analysis. |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Lung cancer cell lines (e.g., A549, H1975, PC-9, H460, H520, H226)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture all lung cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed at an appropriate density in fresh medium.

This compound Compound Preparation

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

-

For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

Materials:

-

Lung cancer cells

-

This compound compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 72 hours. Include a vehicle control (DMSO-treated) group.

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/PI Staining)

Materials:

-

Lung cancer cells

-

6-well plates

-

This compound compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The percentage of apoptotic cells (Annexin V positive) will be determined.

Western Blot Analysis

Materials:

-

Lung cancer cells

-

6-well plates

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against p-EGFR, p-Akt, p-ERK, Cleaved Caspase-3, Bcl-2, Bax, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells in 6-well plates with this compound at its IC50 concentration for 24-48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in lung cancer cells.

Experimental Workflow Diagram

Caption: Overall experimental workflow for evaluating this compound.

Application Notes and Protocols for Assessing RBC8 Efficacy in Inhibiting Ral Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of RBC8, a selective, allosteric inhibitor of RalA and RalB GTPases. The following sections detail the mechanism of action of this compound, methods to quantify its inhibitory effects on Ral activation, and protocols for assessing its impact on cancer cell proliferation and survival.

Introduction to this compound and Ral Signaling

RalA and RalB are small GTPases that are members of the Ras superfamily. They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Aberrant activation of Ral proteins is a critical downstream event in Ras-driven cancers, promoting tumor growth, metastasis, and cell survival.[1] this compound is a small molecule inhibitor that selectively targets RalA and RalB.[2][3] It functions by binding to an allosteric site on the GDP-bound, inactive form of Ral, stabilizing this conformation and preventing its activation.[2][4] This inhibition of Ral activation disrupts its interaction with downstream effector proteins, such as RalBP1, thereby impeding its oncogenic signaling.[3][4]

Quantitative Assessment of this compound Efficacy

The inhibitory potency of this compound has been quantified in various cancer cell lines and in human platelets. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

| Cell Line/System | Assay Type | Target | IC50 Value | Reference |

| H2122 Lung Cancer Cells | Colony Formation | RalA/B | 3.5 µM | [2][5] |

| H358 Lung Cancer Cells | Colony Formation | RalA/B | 3.4 µM | [2][5] |

| Human Platelets | Ral Activation | RalA | 2.2 µM | [4][6] |

| Human Platelets | Ral Activation | RalB | 2.3 µM | [4][6] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Ral signaling pathway and the mechanism of this compound-mediated inhibition.

References

- 1. researchgate.net [researchgate.net]